molecular formula C22H18N2O4 B250874 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

Numéro de catalogue: B250874
Poids moléculaire: 374.4 g/mol
Clé InChI: SRVXJRNCOZWLCY-OQKWZONESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide, commonly known as BM-573, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-573 is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are involved in the regulation of angiogenesis and tumor growth.

Mécanisme D'action

BM-573 inhibits the activity of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. By inhibiting these receptors, BM-573 can prevent the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, BM-573 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, BM-573 can prevent the degradation of the extracellular matrix, which is essential for the maintenance of tissue structure and function.
Biochemical and Physiological Effects:
BM-573 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of this compound and PDGF receptors, which are involved in the regulation of angiogenesis and tumor growth. Additionally, BM-573 has been shown to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BM-573 is its potent inhibitory activity against N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. This makes it a valuable tool for studying the role of these receptors in angiogenesis and tumor growth. Additionally, BM-573 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which make it a valuable tool for studying these processes. One of the limitations of BM-573 is its potential toxicity, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on BM-573. One area of research is the development of more potent and selective inhibitors of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide and PDGF receptors. Another area of research is the development of BM-573 analogs with improved pharmacokinetic properties. Additionally, BM-573 could be studied for its potential use in combination with other anticancer drugs or as a therapeutic agent for cardiovascular diseases such as hypertension and heart failure.

Méthodes De Synthèse

BM-573 is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 3-amino-5-methylcyclohex-2-enone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3H-1,3-benzoxazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BM-573.

Applications De Recherche Scientifique

BM-573 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models. BM-573 has also been shown to have anti-inflammatory and anti-atherosclerotic effects. Additionally, BM-573 has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.

Propriétés

Formule moléculaire

C22H18N2O4

Poids moléculaire

374.4 g/mol

Nom IUPAC

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide

InChI

InChI=1S/C22H18N2O4/c1-13-10-15(23-21(26)14-6-5-7-16(11-14)27-2)12-17(20(13)25)22-24-18-8-3-4-9-19(18)28-22/h3-12,24H,1-2H3,(H,23,26)/b22-17+

Clé InChI

SRVXJRNCOZWLCY-OQKWZONESA-N

SMILES isomérique

CC1=CC(=C/C(=C\2/NC3=CC=CC=C3O2)/C1=O)NC(=O)C4=CC(=CC=C4)OC

SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

SMILES canonique

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=O)C4=CC(=CC=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.